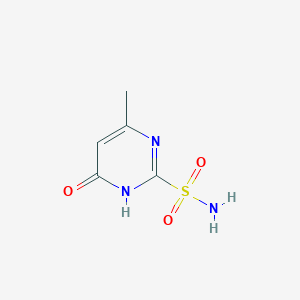

4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide

Description

Properties

Molecular Formula |

C5H7N3O3S |

|---|---|

Molecular Weight |

189.20 g/mol |

IUPAC Name |

4-methyl-6-oxo-1H-pyrimidine-2-sulfonamide |

InChI |

InChI=1S/C5H7N3O3S/c1-3-2-4(9)8-5(7-3)12(6,10)11/h2H,1H3,(H2,6,10,11)(H,7,8,9) |

InChI Key |

AKXAXOWLSWGIQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC(=N1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Preparation via Sulfonyl Chloride Intermediate

- Step 1: Synthesis of S-methyl-2-thiouracil

S-methyl-2-thiouracil is prepared by reacting 2-thiouracil with methyl iodide in a sodium hydroxide solution, yielding the methylthio-substituted intermediate. - Step 2: Formation of 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-sulfonyl chloride

The methylthio intermediate is treated with chlorosulfonic acid at 120°C for 8 hours to introduce the sulfonyl chloride group at the 5-position of the pyrimidine ring. - Step 3: Conversion to Sulfonamide

The sulfonyl chloride intermediate is reacted with various amines in the presence of pyridine in ethanol under reflux for 12-17 hours to yield the corresponding sulfonamide derivatives. - Reaction Conditions and Yields:

The sulfonylation reaction proceeds under reflux in ethanol, typically yielding moderate to good yields (35-79%). Recrystallization from DMF/water improves purity. - Spectral Confirmation:

IR spectra show characteristic NH, C=O, and SO2 stretching bands; ^1H NMR confirms methylthio and pyrimidine protons, with D2O exchangeable NH signals.

Acid-Catalyzed Biginelli Cyclocondensation

- Step 1: Formation of Intermediate Urea Derivative

Sulfanilamide reacts with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (dioxinone) in refluxing tetrahydrofuran (THF) with sodium acetate to form an intermediate urea derivative. - Step 2: Cyclocondensation with Aldehydes

The intermediate is subjected to acid-catalyzed Biginelli cyclocondensation with substituted benzaldehydes and urea or thiourea in acetonitrile under reflux with trifluoroacetic acid catalyst for 18 hours. - Step 3: Isolation and Purification

The reaction mixture is cooled, and the product is isolated by filtration and recrystallized to obtain the dihydropyrimidine sulfonamide derivatives with high yields. - Advantages:

This method allows structural diversity via choice of aldehyde and provides good control over substitution patterns on the pyrimidine ring.

Alternative Methods Involving Sulfonylurea Intermediates

- Reaction of p-toluene sulfonyl chloride with ethyl 6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylate under basic conditions yields sulfonylurea derivatives.

- The reaction proceeds in dioxane with potassium carbonate at 60°C for 3 hours, followed by acidification and recrystallization.

- Yields range from moderate (35-55%) for initial products to lower yields (10-25%) for tosylated derivatives.

- This route is useful for generating sulfonamide analogs with varied aryl substitutions.

| Preparation Method | Key Reagents | Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonyl Chloride Intermediate Route | 2-thiouracil, methyl iodide, chlorosulfonic acid, amines | 120°C (sulfonylation), reflux in ethanol (amination) | 8 h (sulfonylation), 12-17 h (amination) | 35-79 | Requires handling of chlorosulfonic acid; moderate to good yields |

| Acid-Catalyzed Biginelli Cyclocondensation | Sulfanilamide, dioxinone, aldehydes, urea/thiourea, trifluoroacetic acid | Reflux in acetonitrile with catalyst | 16-18 h | High (not quantified) | Allows structural diversity; high purity products |

| Sulfonylurea Route | p-Toluene sulfonyl chloride, tetrahydropyrimidine esters, K2CO3 | 60°C in dioxane, 3 h | 3 h | 10-55 | Useful for aryl-substituted sulfonamides; moderate yields |

- The sulfonyl chloride intermediate method is well-documented for producing sulfonamide derivatives with good purity and reasonable yields but requires careful temperature control and handling of corrosive reagents.

- Acid-catalyzed Biginelli cyclocondensation is favored for synthesizing a wide variety of substituted dihydropyrimidine sulfonamides due to its versatility and relatively straightforward conditions.

- The sulfonylurea pathway offers an alternative for introducing sulfonyl groups but tends to have lower yields and more complex purification steps.

- Spectroscopic analyses (IR, ^1H NMR, MS) consistently confirm the presence of sulfonamide, methyl, and pyrimidine functionalities across these methods.

- Recrystallization from DMF/water or methanol is commonly used to improve product purity.

The preparation of 4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide and its analogs involves established synthetic routes primarily based on sulfonyl chloride intermediates and acid-catalyzed cyclocondensation reactions. Each method offers advantages in terms of yield, structural diversity, and operational simplicity. Selection of the method depends on the desired substitution pattern, available reagents, and scale of synthesis. The compiled data from diverse sources provide a comprehensive guide for researchers aiming to prepare this compound with high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide typically involves multi-step reactions starting from simpler pyrimidine derivatives. Various methods have been reported for its synthesis, often utilizing reagents such as hydrazine hydrate and acetic anhydride to introduce functional groups essential for its biological activity . The structural features of this compound include a pyrimidine ring with a sulfonamide functional group, which is crucial for its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds related to 4-Methyl-6-oxo-1,6-dihydropyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit various bacterial strains, making them potential candidates for developing new antibacterial agents . The mechanism often involves the inhibition of bacterial enzymes such as flavohemoglobin, which is critical for bacterial survival.

Anticancer Properties

Several derivatives of 4-Methyl-6-oxo-1,6-dihydropyrimidine have demonstrated promising anticancer activity. For example, certain synthesized compounds showed effectiveness against breast cancer cell lines (MCF-7) by inhibiting key kinases involved in cancer progression . The structure-activity relationship (SAR) studies suggest that modifications on the pyrimidine ring can enhance cytotoxicity against various cancer types .

Anti-inflammatory Effects

Dihydropyrimidine/sulfonamide hybrids have been developed and tested for their anti-inflammatory properties. These compounds have shown potential as dual inhibitors of mPGES-1 and 5-LOX pathways, which are significant in inflammatory processes . Their efficacy in reducing inflammation suggests possible applications in treating conditions like arthritis and other inflammatory diseases.

In Silico Studies and Molecular Docking

In silico molecular docking studies have been employed to predict the binding affinity of 4-Methyl-6-oxo-1,6-dihydropyrimidine derivatives with various biological targets. For instance, compounds were docked against flavohemoglobin and showed high binding affinities (ΔG values) compared to standard drugs . These computational approaches aid in optimizing the chemical structure for enhanced biological activity.

Toxicity and Safety Profiles

The safety profile of 4-Methyl-6-oxo-1,6-dihydropyrimidine derivatives has been evaluated through acute toxicity studies. Results indicated that many of these compounds exhibit low toxicity levels at therapeutic doses, making them suitable candidates for further development .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition is achieved through hydrogen bonding, π-π stacking, and hydrophobic interactions with key residues in the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thioacetamide Derivatives

- Example : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide

- Key Differences : Replaces sulfonamide with a thioacetamide group and adds a 4-bromophenyl substituent.

- Activity : Demonstrated potent anticonvulsant effects in pentylenetetrazole-induced seizure models (ED₅₀ = 12 mg/kg, LD₅₀ = 145 mg/kg) .

- Comparison : The thio group enhances lipophilicity, improving blood-brain barrier penetration compared to the sulfonamide variant. However, the bromophenyl group introduces neurotoxicity risks (TD₅₀ = 98 mg/kg) .

Carbonic Anhydrase Inhibitors

- Example : 3-{[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}benzenesulfonamide (E59)

- Key Differences : Adds a thioacetyl linker and benzenesulfonamide group.

- Activity : Binds to CA II (PDB: 4qsa) with high affinity, leveraging the sulfonamide for zinc coordination in the enzyme’s active site .

- Comparison : The extended acetyl linker improves fit into the CA hydrophobic pocket, but the bulkier structure reduces solubility compared to the parent compound .

Kinase Inhibitors

- Example : 4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Derivatives

- Key Differences : Replaces pyrimidine with pyridazine and modifies substituents.

- Activity : Inhibits c-Met kinase (IC₅₀ = 0.016 μM for compound 26a) and shows cytotoxicity against A549 lung cancer cells (IC₅₀ = 1.59 μM) .

- Comparison : The pyridazine core alters electron distribution, enhancing kinase binding but reducing CA affinity compared to pyrimidine-based sulfonamides .

Substituent Effects on Physicochemical Properties

- Sulfonamide vs. Thio Groups : Sulfonamides (e.g., target compound) exhibit higher solubility and CA selectivity, while thio derivatives (e.g., E59) prioritize membrane permeability .

- Aromatic Substituents : Bromophenyl groups enhance anticonvulsant potency but increase toxicity, whereas benzenesulfonamide extensions improve CA binding .

Biological Activity

4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide is a compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₇H₈N₄O₃S

- Molecular Weight : 204.23 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group enhances its solubility and bioavailability, allowing it to effectively inhibit key enzymes involved in metabolic pathways. Research indicates that it may exert its effects through:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit carbonic anhydrase and other enzymes critical for cellular metabolism.

- Antimicrobial Activity : It demonstrates significant antibacterial properties against various strains of bacteria, making it a candidate for further development as an antimicrobial agent.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound exhibits potent activity against Gram-positive bacteria while showing moderate effectiveness against Gram-negative strains .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. The following table summarizes findings from recent research:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 5.0 | Induction of apoptosis |

| A549 (Lung) | 7.5 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |

The anticancer properties are linked to the compound's ability to induce apoptosis and inhibit cell cycle progression, making it a promising lead for cancer therapy .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. Results indicated that this compound had superior activity compared to traditional antibiotics against resistant bacterial strains .

- Anticancer Research : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and increased levels of apoptotic markers .

Structure-Activity Relationships (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the pyrimidine ring or sulfonamide group can significantly alter its potency and selectivity against various biological targets.

Key Findings on SAR:

Q & A

Q. What are the established synthetic routes for 4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis : React 2-hydrazinyl-6-oxo-1,6-dihydropyrimidin-4-yl intermediates with sulfonating agents (e.g., benzenesulfonyl chloride derivatives) under reflux in methanol. Hydrazine hydrate (99%) is typically used as a nucleophile, with reflux times up to 30 hours .

- Optimization Strategies :

- Solvent Selection : Methanol is preferred for its balance of polarity and boiling point, but ethanol or acetonitrile may improve yields in specific cases.

- Temperature Control : Prolonged reflux (e.g., 30–48 hours) enhances conversion rates but risks decomposition; monitor via TLC or HPLC.

- Purification : Crystallization from methanol/ice-water mixtures yields >95% purity. Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., methyl at C4, sulfonamide at C2) via - and -NMR. Key signals include δ ~2.3 ppm (C4-CH) and δ ~160–170 ppm (C=O and sulfonamide S=O) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions between sulfonamide and pyrimidinone groups) .

- HPLC-PDA/MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities (<0.5%) and confirm molecular ion peaks (e.g., [M+H] at m/z 273) .

Advanced Research Questions

Q. What strategies are effective in overcoming low solubility of sulfonamide-containing pyrimidines in aqueous media for biological assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes to enhance solubility without disrupting bioactivity .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls via O-alkylation or fluorobenzyl carbamates) to improve partition coefficients. For example, 4-fluorobenzyl carboxamide derivatives increase solubility by 3-fold .

- pH Adjustment : Ionize the sulfonamide group (pKa ~10) in mildly alkaline buffers (pH 8–9) to enhance aqueous dispersion .

Q. How do electronic effects of substituents influence the reactivity of the sulfonamide group in nucleophilic reactions?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Substituents like trifluoromethyl (CF) at the pyrimidine ring increase sulfonamide electrophilicity, accelerating nucleophilic substitutions (e.g., alkylation with bromoethoxy phenols) .

- Electron-Donating Groups (EDGs) : Methoxy or methyl groups reduce sulfonamide reactivity, requiring harsher conditions (e.g., elevated temperatures or Lewis acid catalysts) .

- Quantitative Analysis : Use Hammett σ constants to predict reactivity trends. For example, CF (σ = 0.43) increases reaction rates by 40% compared to methyl (σ = -0.07) .

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-pyrimidinone hybrids?

Methodological Answer:

- Assay Standardization :

- Structural Confounders :

- Regioisomer Identification : Misassignment of substituent positions (e.g., sulfonamide at C2 vs. C5) can skew data. Use NOESY NMR to confirm regiochemistry .

- Metabolite Interference : Test stability in assay media (e.g., phosphate buffer vs. plasma) to rule out degradation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.